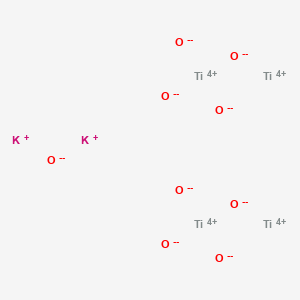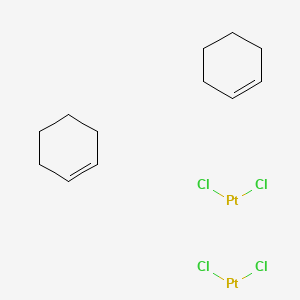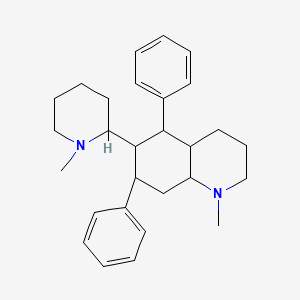
Polyglyceryl-10 distearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyglyceryl-10 distearate is a diester of stearic acid and Polyglycerin-10 . It is a yellow waxy solid that is used as a water-in-oil emulsifier in various make-up formulas . It contains polymerised glycerin as an alcoholic component .
Synthesis Analysis
Polyglyceryl-10 distearate is synthesized by the esterification reaction between polyglycerin-10 and stearic acid . A study on the synthesis, characterization, self-assembly, and irritation studies of Polyglyceryl-10 caprylates provides insights into the synthesis process .
Molecular Structure Analysis
The molecular formula of Polyglyceryl-10 distearate is C66H130O22 . The number behind “polyglyceryl-” refers to the average number of glycerin units .
Physical And Chemical Properties Analysis
Polyglyceryl-10 distearate has an acid value of 2.0 mg KOH/g, a saponification value of 105-125, an iodine value of 3.0, and a melting point of 50-58°C . It appears as a yellow waxy solid .
Aplicaciones Científicas De Investigación
Nanomedicine Applications : Polyglycerol fatty acid esters like Polyglyceryl-10-monostearate (PG-10-MS) show promise as alternatives to PEGylated lipids for liposome coating. These compounds demonstrate considerable serum stability and compatibility with red blood cells, significantly prolonging the blood circulation of liposomes. They are less likely to induce the production of anti-PEG IgM, suggesting their potential as good candidates for liposome preparation in nanomedicine applications (Chen & Zhang, 2022).
Dermatology and Allergy Studies : In dermatology, a case of allergic contact dermatitis was observed in an 80-year-old woman due to Polyglyceryl-10 laurate, indicating the need for caution in using polyglyceryl esters in sensitive individuals (Washizaki et al., 2008).
Emulsion Technology : Research in emulsion technology has explored the use of Polyglyceryl-10 distearate and related compounds in the demulsification of crude oil emulsions. Such studies provide insights into optimizing the conditions for maximum water separation efficiency in the petroleum industry (Roshan, Ghader, & Rahimpour, 2018).
Cosmetic Formulation : In cosmetics, Polyglyceryl-10 caprylates have been investigated for their potential as safe and effective ingredients. They can form nanoparticles in water, offering desirable properties like good makeup removal efficacy and moderate irritation potential, suggesting their usefulness in cosmetic formulations (Zhang et al., 2020).
Propiedades
IUPAC Name |
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H130O22/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-62(83)85-51-61(88-63(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)60(35-52(75)41-67)64(36-53(76)42-68,37-54(77)43-69)66(40-57(80)46-72,87-50-59(82)48-74)65(38-55(78)44-70,39-56(79)45-71)86-49-58(81)47-73/h52-61,67-82H,3-51H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQCRASWMKZRIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H130O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1275.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 102600788 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

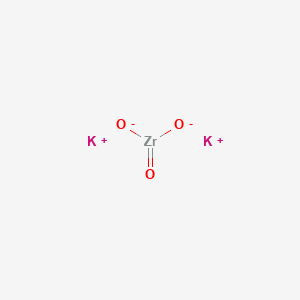
![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)


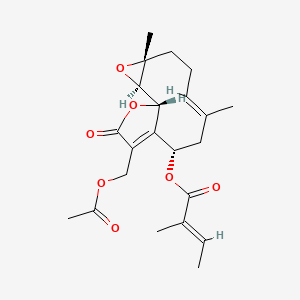
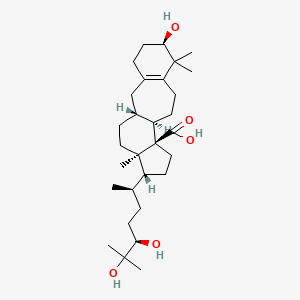
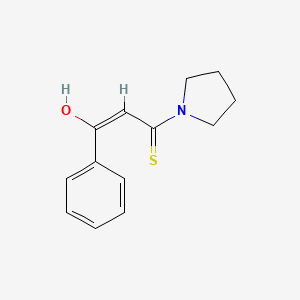
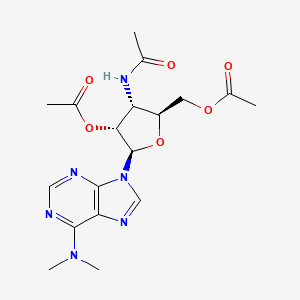

![7-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B576671.png)
